Ac-IEPD-pNA (trifluoroacetate salt) is a synthetic peptide compound primarily used as a colorimetric substrate for the detection and quantification of specific protease activities, particularly granzyme B and caspase-8. These enzymes play critical roles in apoptosis and immune responses, making Ac-IEPD-pNA a valuable tool in biochemical research and therapeutic development. The compound is characterized by its ability to release para-nitroaniline (pNA) upon cleavage by these enzymes, which can be measured spectrophotometrically.
This compound falls under the category of biochemical reagents, specifically as a protease substrate. It is classified within the broader fields of biochemistry and molecular biology due to its applications in enzyme activity assays.
The synthesis of Ac-IEPD-pNA typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This process includes several key steps:
Technical details regarding the specific conditions and reagents used can vary based on the desired purity and yield .
The molecular structure of Ac-IEPD-pNA consists of a peptide backbone with an acetyl group at the N-terminus and a para-nitroaniline moiety at the C-terminus. The structural formula can be represented as:
The trifluoroacetate salt form enhances solubility in aqueous solutions, making it suitable for various experimental conditions. The molecular weight of Ac-IEPD-pNA is approximately 432.48 g/mol.
Ac-IEPD-pNA undergoes enzymatic cleavage by granzyme B and caspase-8. The reaction can be summarized as follows:
The release of pNA can be quantitatively measured at a wavelength of 405 nm, providing a direct correlation to enzymatic activity.
The reaction conditions typically involve buffer systems that maintain optimal pH and ionic strength for enzyme activity. Common buffers include phosphate-buffered saline or Tris-HCl.
The mechanism of action of Ac-IEPD-pNA involves specific binding to granzyme B and caspase-8 due to the presence of the IEPD sequence, which these proteases recognize and cleave. Upon cleavage, the release of pNA results in a colorimetric change that can be monitored.
Quantitative analysis allows researchers to determine enzyme kinetics and inhibition effects when testing potential inhibitors or modulators of these proteases.
Ac-IEPD-pNA appears as a white to off-white powder. It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in various biochemical assays.
The trifluoroacetate salt form contributes to its stability under different storage conditions. The compound should be stored at -20°C to maintain its integrity over time.
Relevant analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy can be employed to confirm purity and structure following synthesis.
Ac-IEPD-pNA has significant applications in scientific research:
Ac-Ile-Glu-Pro-Asp-p-nitroanilide (trifluoroacetate salt), designated Ac-IEPD-pNA, is a synthetic tetrapeptide substrate engineered to measure the proteolytic activity of granzyme B, a serine protease central to immune-mediated apoptosis. Granzyme B, produced by cytotoxic T-lymphocytes and natural killer cells, cleaves substrates after aspartate residues, mirroring the specificity of caspases. The IEPD sequence represents the optimal cleavage site for granzyme B, with kinetic studies revealing a Michaelis constant (K~m~) of 57 µM for Ac-IEPD-pNA [9]. Catalytic efficiency arises from granzyme B’s structural recognition of the Ile-Glu-Pro-Asp motif, where the aspartate at the P1 position is indispensable for substrate binding and hydrolysis [5] [7].
Upon cleavage, Ac-IEPD-pNA releases p-nitroaniline (pNA), detectable spectrophotometrically at 405 nm. This property enables quantitative assessment of granzyme B activity in cell-based and biochemical assays. For example, in leukemia models, this substrate quantified granzyme B inhibition by protease inhibitor 9 (PI-9), confirming its utility in apoptosis research [7]. The trifluoroacetate salt formulation enhances solubility and stability, ensuring consistent performance in kinetic analyses.
Table 1: Kinetic Parameters of Ac-IEPD-pNA in Granzyme B Activity Assays
| Parameter | Value | Experimental Context |
|---|---|---|
| K~m~ | 57 µM | Recombinant granzyme B cleavage kinetics |
| Detection wavelength | 405 nm | pNA release measurement |
| Specificity validation | >95% | Inhibition by PI-9 in leukemia cell lysates |
Granzyme B activates both intrinsic and extrinsic apoptotic pathways, with caspase-8 serving as a critical node. Although caspase-8 is traditionally associated with death receptor signaling, studies using Ac-IEPD-pNA reveal its post-mitochondrial activation in drug-induced apoptosis. In B-lymphoma cells, epirubicin and Taxol trigger caspase-8 cleavage independently of death receptors (e.g., CD95/Fas). Inhibition of caspase-3-like proteases (using zDEVD-fmk) abolishes caspase-8 processing, indicating that caspase-8 activation here is downstream of mitochondrial cytochrome c release and caspase-3 activation [3].
Notably, a bidirectional amplification loop exists between caspase-8 and upstream initiators. In triglyceride-induced THP-1 macrophage death, caspase-8 inhibition (via Z-IETD-fmk) reduces caspase-1 and caspase-2 activity. Exogenous ATP restores caspase-2 activation, suggesting caspase-8 potentiates its own activation by enhancing ATP release and inflammasome components [10]. This feedback loop underscores the role of Ac-IEPD-pNA in mapping non-linear caspase networks.
Table 2: Caspase-8 Activation Pathways Elucidated Using Ac-IEPD-pNA
| Activation Context | Upstream Triggers | Downstream Effects |
|---|---|---|
| Drug-induced apoptosis | Caspase-3 → Caspase-8 | DNA fragmentation; loss of mitochondrial integrity |
| Immunogenic cell death | ATP release → Caspase-2 → Caspase-8 | PARP cleavage; macrophage death |
| Death receptor-independent | Mitochondrial cytochrome c | Amplification of caspase cascades |
Granzyme B and caspase-8 converge on mitochondria to induce permeability transition pore (mPTP) opening, a decisive event in apoptosis. Granzyme B cleaves Bid to truncated Bid (tBid), which translocates to mitochondria and activates BAX/BAK pores. This triggers cytochrome c release, activating caspase-3 and caspase-8. Caspase-8 further processes Bid, creating a feed-forward loop that amplifies mitochondrial outer membrane permeabilization (MOMP) [5] [10].
Concurrently, mPTP opening is regulated by cyclophilin D (CypD), a peptidyl-prolyl isomerase sensitized by calcium and reactive oxygen species. While not a direct substrate of granzyme B or caspase-8, CypD inhibition (e.g., by JW47) reduces neuroinflammation and mitochondrial swelling, confirming its role in mPTP stabilization. Structural studies show CypD binds the lateral stalk of F-ATP synthase, modulating pore conformation [1] [8]. Notably, caspase-mediated cleavage of electron transport chain components (e.g., complex I subunits) exacerbates reactive oxygen species production, lowering the threshold for mPTP opening [1] [4].
Proteolytic cascades initiated by Ac-IEPD-pNA-hydrolyzing enzymes thus culminate in mitochondrial failure:
Schematic: Apoptotic Pathways Modulated by Granzyme B and Caspase-8
Granzyme B │ ▼ Caspase-8 Activation │ ┌───────────────┴───────────────┐ ▼ ▼ tBid → MOMP Caspase-3 │ │ Mitochondrial Cytochrome c Release │ │ │ mPTP Opening ◄─────── Reactive Oxygen Species │ ▼ ▼ ▼ ATP Depletion Swelling Necrosis Key: MOMP = Mitochondrial Outer Membrane Permeabilization; mPTP = Mitochondrial Permeability Transition Pore
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